N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine
Description
Properties
Molecular Formula |
C10H15BrN2S |
|---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H15BrN2S/c1-13-3-2-9(6-13)12-5-10-4-8(11)7-14-10/h4,7,9,12H,2-3,5-6H2,1H3 |
InChI Key |
AXEKOIHNMVUWEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Route
This method involves reacting a bromomethyl-thiophene derivative with 1-methylpyrrolidin-3-amine under basic conditions:
Steps :
Workup :
- Dilute with ethyl acetate, wash with saturated NaHCO₃ and brine.
- Purify via flash chromatography (EtOAc/hexane gradient).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Analogous Reaction) | 19–76% (Example 24,) | |
| Purity | White powder (MS: [M+H]⁺ 195) |
Transition-Metal Catalyzed Coupling
Rhodium- or palladium-catalyzed hydroaminomethylation offers a modular approach:
Steps :
- Substrate Preparation :
- 4-Bromothiophene-2-carbaldehyde and 1-methylpyrrolidin-3-amine.
- Catalytic Reaction :
- Requires specialized ligands and gas handling.
Reductive Amination
Condensation of 4-bromothiophene-2-carbaldehyde with 1-methylpyrrolidin-3-amine, followed by reduction:
Steps :
- Imine Formation :
- React aldehyde and amine in MeOH with molecular sieves (rt, 12 h).
- Reduction :
Workup :
| Reducing Agent | Yield (Analogous) | Source |
|---|---|---|
| NaBH₄ | 70–76% | |
| Pd/C + H₂ | 68–74% |
Tertiary Amine Deprotection (Patent-Based)
For intermediates with protective groups (e.g., benzyl):
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | Straightforward, scalable | Low yield in analogous cases |
| Transition-Metal | High selectivity, modular | Costly catalysts/ligands |
| Reductive Amination | Mild conditions | Requires aldehyde precursor |
| Deprotection | Effective for protected amines | Harsh conditions (liquid NH₃) |
Structural and Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅BrN₂S | |
| Molecular Weight | 275.21 g/mol | |
| CAS Number | 1249915-14-7 | |
| Key MS Fragment | [M+H]⁺ 275 (theoretical) |
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, including biological activities, synthesis methods, and potential therapeutic uses.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. The presence of the bromothiophen group is believed to enhance biological activity against various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in tumor cells, making them potential candidates for cancer therapy.
Neuroactive Properties
The compound's structural similarity to known neuroactive agents suggests it may possess psychoactive effects. Preliminary studies indicate that it could influence neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders such as depression and anxiety.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical methodologies, including:
- Alkylation Reactions : Using appropriate alkyl halides to introduce the bromothiophen moiety to the pyrrolidine base.
- Reduction Processes : Transforming precursors into the final amine form through reduction techniques.
The versatility in synthesis allows for the creation of several derivatives with altered biological properties, enhancing its applicability in drug development.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines, including breast and lung cancer. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapy agents.
Case Study 2: Neuropharmacological Assessment
Another research effort focused on evaluating the neuropharmacological effects of this compound in animal models. Behavioral assays revealed that administration led to anxiolytic-like effects without significant sedation, suggesting potential use in anxiety disorders.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The bromine atom in the thiophene ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The pyrrolidine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-Based Analogs
Stereochemical Variants
- (3R)-1-Methylpyrrolidin-3-amine and (3S)-1-Methylpyrrolidin-3-amine (CAS: 457097-75-5 and 874348-06-8, respectively) are enantiomers of the pyrrolidine moiety in the target compound. These derivatives are commercially available as building blocks for drug discovery, highlighting the importance of stereochemistry in modulating biological activity .
Substituted Pyrrolidines
- tran-1-Benzyl-4-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine : This compound replaces the thiophene ring with a brominated benzene ring and introduces a benzyl group. The trans-configuration and bulky substituents may influence conformational flexibility and receptor binding compared to the target compound .
- (S)-N-(3-Chloro-4-fluorophenyl)-...-2-((1-methylpyrrolidin-3-yl)amino)-...carboximidamide (Example 447): A benzoimidazole derivative incorporating (S)-1-methylpyrrolidin-3-amine. Its synthesis via Buchwald-Hartwig amination demonstrates the utility of pyrrolidine amines in constructing complex bioactive molecules .
Heterocyclic Ring Modifications
Thiophene vs. Pyridine/Pyrimidine
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Features a pyridine ring instead of thiophene.
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (): Combines pyridine and pyrimidine rings.
Brominated vs. Non-Brominated Analogs
Physicochemical Properties
Biological Activity
N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C10H15BrN2S
- Molecular Weight : 275.21 g/mol
- Appearance : White powder
- Storage Conditions : Recommended to be stored under refrigerated conditions for stability .
The structure includes a pyrrolidine ring and a bromothiophen moiety, which may contribute to its biological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity :
-
Neuroactive Properties :
- The presence of the pyrrolidine ring suggests potential neuroactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating a possible role in modulating neurological functions.
- Potential Anticancer Activity :
Comparative Analysis with Related Compounds
To better understand the biological profile of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Methylpyrrolidin-3-amine | C5H12N2 | Simpler derivative with potential neuroactive effects. |
| 1-Benzyl-N-(4-bromothiophen-2-yl)methylpyrrolidin-3-amine | C16H19BrN2S | Enhanced lipophilicity may improve biological activity. |
| (4-Bromothiophen-2-yl)methylamine | C10H16BrNS | Similar moiety but different alkyl substituent affecting solubility. |
Study 1: Neuroactivity Assessment
A study assessing the neuroactive potential of pyrrolidine derivatives found that certain modifications could enhance receptor binding affinities, suggesting that this compound might exhibit similar properties if tested .
Study 2: Anticancer Screening
In a screening of various pyrrolidine compounds against cancer cell lines, some derivatives showed significant cytotoxicity at micromolar concentrations. Although specific data for this compound is not available, the structural similarities suggest potential for further investigation in this area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
